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molecular formula C16H15N B8672570 8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline

8-(phenylmethylidene)-5,6,7,8-tetrahydroquinoline

Cat. No. B8672570
M. Wt: 221.30 g/mol
InChI Key: MIVJDFRJYARCBN-UHFFFAOYSA-N
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Patent
US07868020B2

Procedure details

A solution of (2) in dichloromethane (100 mL) and methanol (500 mL) was cooled to −78° C. and charged with ozone/oxygen (3 psi, 1.5 ampere). The dark brown solution turned yellow after several hours. When (2) was consumed (TLC), ozone/oxygen flow was stopped. The reaction mixture was purged with nitrogen for 10 m. Methyl sulfide (6 mL) was added, and the mixture was stirred for 30 m at 0° C. The solvents were removed under vacuum and the residue was dissolved in 1 N HCl (500 mL) and washed with diethyl ether (4×150 mL). The aqueous layer was basified to pH ˜7 with NaOH (s), and extracted with ethyl acetate (2×200 mL). The pooled ethyl acetate layers were dried over magnesium sulfate. The mixture was filtered and the solvent was removed under vacuum. The residue was purified by chromatography on silica gel with 90% EtOAc 10% hexane to give 6,7-Dihydro-5H-quinolin-8-one (3) as a solid. The aqueous layer was extracted with chloroform/isopropanol (3:1) several times. The pooled chloroform/isopropanol layers were dried over magnesium sulfate. The mixture was filtered and the solvents were removed under vacuum to give (3). The combined weight of (3) was 17.9 g (122 mmol, 89% over 2 steps).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
ozone oxygen
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=[C:8]1[C:17]2[N:16]=[CH:15][CH:14]=[CH:13][C:12]=2[CH2:11][CH2:10][CH2:9]1)C1C=CC=CC=1.[O:18]=[O+][O-].O=O>ClCCl.CO>[N:16]1[C:17]2[C:8](=[O:18])[CH2:9][CH2:10][CH2:11][C:12]=2[CH:13]=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=C1CCCC=2C=CC=NC12
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
ozone oxygen
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=[O+][O-].O=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 m at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The dark brown solution turned yellow after several hours
CUSTOM
Type
CUSTOM
Details
When (2) was consumed (TLC), ozone/oxygen flow
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purged with nitrogen for 10 m
ADDITION
Type
ADDITION
Details
Methyl sulfide (6 mL) was added
CUSTOM
Type
CUSTOM
Details
The solvents were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 1 N HCl (500 mL)
WASH
Type
WASH
Details
washed with diethyl ether (4×150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The pooled ethyl acetate layers were dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel with 90% EtOAc 10% hexane

Outcomes

Product
Name
Type
product
Smiles
N1=CC=CC=2CCCC(C12)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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